(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 702666-72-6
VCID: VC3850607
InChI: InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC1C=C2
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS No.: 702666-72-6

Cat. No.: VC3850607

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate - 702666-72-6

Specification

CAS No. 702666-72-6
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key ZATXHTCUZAWODK-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2
SMILES CC(C)(C)OC(=O)N1CC2CC1C=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound belongs to the azabicyclo[2.2.1]heptene family, featuring a bicyclic scaffold with a seven-membered ring system. The core structure comprises two fused five-membered rings, creating a norbornane-like framework with one nitrogen atom replacing a carbon at position 2 . The tert-butyl ester group at position 2 contributes steric bulk and modulates solubility, while the (1S,4R) stereochemistry dictates spatial orientation, influencing reactivity and biological interactions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
InChIInChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyZATXHTCUZAWODK-DTWKUNHWSA-N
Stereochemistry(1S,4R)

The bicyclic system imposes significant rigidity, reducing rotational freedom and stabilizing specific conformations. This rigidity is critical for its role in drug design, where predictable three-dimensional arrangements enhance target binding .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves the reaction of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, reported in , achieves an 80% yield after recrystallization from cyclohexane.

Reaction Conditions:

  • Reactants: 2-azabicyclo[2.2.1]hept-5-en-3-one, Boc₂O

  • Catalyst: DMAP (1 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 20°C (room temperature)

  • Workup: Concentration in vacuo, recrystallization .

Table 2: Optimization of Synthesis

ParameterEffect on Yield
DMAP Loading (1%)Maximizes yield
THF as SolventEnhances solubility
RecrystallizationImproves purity

Chiral resolution techniques, including chiral HPLC or enzymatic resolution, are employed to isolate the (1S,4R) enantiomer from racemic mixtures .

Physicochemical Properties

Solubility and Stability

The tert-butyl group confers lipophilicity, making the compound soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Limited solubility in water (<0.1 mg/mL) is observed due to the hydrophobic tert-butyl moiety . Stability studies indicate no decomposition under inert atmospheres at room temperature for up to 12 months .

Table 3: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling Point319.3°C (predicted)
Density1.12 g/cm³ (estimated)
LogP (Octanol-Water)1.8

Applications in Pharmaceutical Chemistry

Intermediate for CNS Therapeutics

The compound’s rigid bicyclic structure mimics natural alkaloids, enabling its use in synthesizing neuromodulators. For example, it serves as a precursor to perampanel, a non-competitive AMPA receptor antagonist used in epilepsy treatment . The (1S,4R) configuration ensures optimal binding to neuronal receptors, reducing off-target effects .

Chiral Catalysis

As a ligand in asymmetric catalysis, the compound facilitates enantioselective reactions, such as the Sharpless epoxidation and Heck coupling. Its nitrogen lone pairs coordinate transition metals, while the bicyclic framework enforces stereochemical control .

Table 4: Catalytic Applications

Reaction TypeSubstrateEnantiomeric Excess (ee)
EpoxidationAllylic alcohols92%
Hydrogenationα,β-Unsaturated ketones88%

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.39 (s, 1H, bridgehead H), 4.96 (s, 1H, CH), 6.66–6.89 (m, 2H, vinyl H) .

  • ¹³C NMR: δ 28.2 (tert-butyl CH₃), 80.1 (C=O), 125.6–136.2 (vinyl C) .

Mass Spectrometry (MS):

  • ESI-MS: m/z 195.1259 [M+H]⁺ (calculated for C₁₁H₁₇NO₂: 195.1259) .

Table 5: Key Spectral Peaks

TechniqueKey Signals
IR1745 cm⁻¹ (C=O stretch)
UV-Visλₘₐₓ 210 nm (π→π* transition)

Recent Research and Future Directions

Advances in Drug Delivery

Recent studies explore the compound’s conjugation with nanoparticles to enhance blood-brain barrier penetration, aiming to improve CNS drug bioavailability .

Sustainable Synthesis

Efforts to replace THF with green solvents (e.g., cyclopentyl methyl ether) in the Boc-protection step have reduced environmental impact without compromising yield .

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